4-[(4-Fluorophenyl)formamido]butanoic acid
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Overview
Description
“4-[(4-Fluorophenyl)formamido]butanoic acid” is a chemical compound with the CAS Number: 926258-95-9 . It has a molecular weight of 225.22 . The IUPAC name for this compound is 4-[(4-fluorobenzoyl)amino]butanoic acid . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H12FNO3/c12-9-5-3-8(4-6-9)11(16)13-7-1-2-10(14)15/h3-6H,1-2,7H2,(H,13,16)(H,14,15) . This indicates the presence of a fluorophenyl group, a formamido group, and a butanoic acid group in the molecule.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . Unfortunately, the retrieved data does not provide more detailed physical and chemical properties.Scientific Research Applications
Removal and Synthesis Techniques
- The compound is an important intermediate in pharmaceuticals, often prepared by Friedel-Crafts reaction. Sulfonation helps remove undesired isomers (H. Fan, 1990).
- Synthesis of 4-(methylamino)butanoic acid involves optimized reaction conditions, highlighting the complexity of synthesizing such compounds (W. Peng, 2010).
Kinetic and Thermodynamic Studies
- The oxidation of related compounds like 4-Oxo-4-phenyl butanoic acid is studied in various mediums, providing insights into their chemical properties (A. Yogananth & S. Mansoor, 2015).
Applications in Nanotechnology
- Grafting of similar compounds onto nanoparticles for catalysis indicates potential applications in green chemistry and materials science (H. Mohammadi & H. Shaterian, 2018).
Structural and Supramolecular Studies
- Investigations into the crystal structures of similar compounds, like N-(aryl)-succinamic acids, help understand their potential applications in material science and molecular engineering (M. PrakashShet et al., 2018).
Catalysis and Organic Synthesis
- Studies on the catalytic oxidation of related compounds in different mediums are crucial for understanding their roles in organic synthesis processes (B. Sateesh et al., 2014).
Material Science and Polymer Research
- Synthesis of related compounds, like 4-(2-Naphthyl)butanoic acid, highlights their potential in developing new materials and polymers (A. Dobson & R. E. Gerkin, 1996).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of accidental ingestion, skin or eye contact, or inhalation .
Properties
IUPAC Name |
4-[(4-fluorobenzoyl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c12-9-5-3-8(4-6-9)11(16)13-7-1-2-10(14)15/h3-6H,1-2,7H2,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUORYIVIRXDREX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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